3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride
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Overview
Description
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse applications in various sectors, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 3-tert-butyl-1-ethyl-1H-pyrazole with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the reaction efficiency and provide eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can convert the pyrazole ring into more complex structures using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to carbonyl chlorides.
Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent for converting carbonyl groups to alcohols.
Potassium Permanganate (KMnO₄): An oxidizing agent for modifying the pyrazole ring.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Alcohols: Formed through reduction reactions.
Oxidized Pyrazoles: Formed through oxidation reactions.
Scientific Research Applications
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazole derivative formed .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Similar in structure but contains an amino group instead of a carbonyl chloride group.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Contains a carboxylate group instead of a carbonyl chloride group.
Uniqueness
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride is unique due to its specific functional group, which allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
167889-79-4 |
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Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.693 |
IUPAC Name |
5-tert-butyl-2-ethylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C10H15ClN2O/c1-5-13-7(9(11)14)6-8(12-13)10(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
NAYGFPLSJSTADA-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C(C)(C)C)C(=O)Cl |
Synonyms |
1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI) |
Origin of Product |
United States |
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